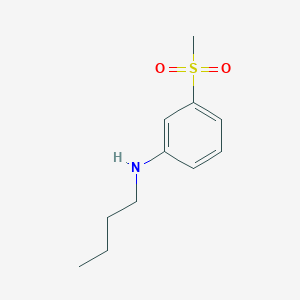

N-Butyl-3-methanesulfonylaniline

Description

Significance of Aryl Amines in Organic Synthesis

Aryl amines, or aromatic amines, are fundamental building blocks in organic chemistry. chemistryviews.org Their importance stems from their role as versatile intermediates in the synthesis of a vast array of complex molecules, including pharmaceuticals, dyes, agrochemicals, and polymers. researchgate.net The amino group attached to an aromatic ring can act as a strong activating group, influencing the regioselectivity of electrophilic aromatic substitution reactions. chemistryviews.org Furthermore, the nitrogen atom's nucleophilicity allows for a variety of transformations, making aryl amines indispensable precursors in the construction of new carbon-nitrogen bonds, a fundamental connection in many biologically active compounds. acs.org

Role of Sulfonyl Moieties in Organic Chemistry

The sulfonyl group (-SO2-) is a critical functional group in organic chemistry, imparting unique properties to the molecules that contain it. Its strong electron-withdrawing nature can significantly influence a molecule's reactivity and acidity. In medicinal chemistry, the incorporation of a sulfonyl moiety is a common strategy to enhance the biological activity of drug candidates. nih.gov Sulfonamides, which contain a sulfonyl group attached to a nitrogen atom, are a well-known class of antibacterial drugs. wikipedia.org The sulfonyl group can also improve a compound's metabolic stability and pharmacokinetic profile by forming strong interactions with biological targets. nih.gov

Overview of N-Alkyl Aniline (B41778) Derivatives in Contemporary Research

N-alkyl anilines are a subclass of substituted anilines where one or both hydrogen atoms of the amino group are replaced by alkyl groups. These compounds are valuable intermediates in the manufacturing of dyes, plastics, and various specialty chemicals. psu.edu The synthesis of N-alkyl anilines has been an area of active research, with numerous methods developed to achieve selective N-alkylation. psu.eduresearchgate.net Recent advancements have focused on developing more efficient and environmentally friendly catalytic systems for their synthesis, including the use of iron catalysts. chemistryviews.orgorganic-chemistry.org Research into N-alkyl anilines continues to be driven by their utility as versatile building blocks for creating more complex and functionalized molecules. acs.org

N-Butyl-3-methanesulfonylaniline: A Closer Look

While the broader classes of substituted anilines have been extensively studied, specific information on this compound is limited in publicly available research literature. Its existence is confirmed through its listing in various chemical supplier catalogs, along with its unique CAS number.

Chemical Structure and Properties

Based on its name and the general principles of organic chemistry, the structure of this compound can be deduced. It consists of an aniline core with a butyl group attached to the nitrogen atom (N-butyl) and a methanesulfonyl group (-SO2CH3) at the 3-position (meta-position) of the benzene (B151609) ring.

Interactive Data Table: Predicted Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C11H17NO2S |

| Molecular Weight | 227.33 g/mol |

| Appearance | Likely a solid or liquid at room temperature |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents |

| Boiling Point | Predicted to be high due to its molecular weight and polar functional groups |

| Melting Point | Dependent on its crystalline structure, if solid |

Note: These properties are predicted based on the compound's structure and have not been experimentally verified in the cited literature.

Synthesis

Specific, documented methods for the synthesis of this compound are not detailed in the reviewed scientific literature. However, general synthetic strategies for related compounds suggest potential routes. A plausible approach could involve the N-alkylation of 3-methanesulfonylaniline with a butyl halide or the sulfonation of N-butylaniline.

A general method for synthesizing N-alkyl anilines involves the reaction of an aniline with an alkyl halide. psu.edu Another approach is the Smiles rearrangement, which can be used to synthesize N-substituted anilines from aryl sulfonyl chlorides and amines under metal-free conditions. acs.org

Research Findings

As of the latest review of scientific databases, there are no specific research articles detailing the applications or biological activity of this compound. Its commercial availability suggests it may be used as a building block in the synthesis of more complex molecules in proprietary research and development. The presence of both the N-butyl and the methanesulfonyl groups could impart interesting properties, potentially making it a candidate for investigation in materials science or as an intermediate in the synthesis of pharmacologically active compounds.

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO2S |

|---|---|

Molecular Weight |

227.33 g/mol |

IUPAC Name |

N-butyl-3-methylsulfonylaniline |

InChI |

InChI=1S/C11H17NO2S/c1-3-4-8-12-10-6-5-7-11(9-10)15(2,13)14/h5-7,9,12H,3-4,8H2,1-2H3 |

InChI Key |

OYTIICYGRJAPBN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC(=CC=C1)S(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches for N-Butyl-3-methanesulfonylaniline

Direct synthesis strategies aim to construct the target molecule by introducing the N-butyl and methanesulfonyl groups onto the aniline (B41778) ring in a sequential manner. This typically involves the N-alkylation of an aniline derivative or the sulfonylation of an N-alkylaniline.

Amination Reactions in the Formation of N-Alkyl Anilines

The formation of the N-butyl bond in N-alkylanilines can be achieved through several established amination techniques. One common method is the direct N-alkylation of aniline with a butylating agent such as n-butanol or a butyl halide. For instance, the synthesis of N-ethyl-N-butyl-aniline has been demonstrated by heating N-ethylaniline with n-butanol in an autoclave, achieving a 69% yield. prepchem.com Similarly, patents describe the synthesis of p-n-butylaniline by reacting aniline with butanol using an acid-modified graphitic carbon nitride catalyst in a two-step heating process. google.com

Another versatile method is reductive amination, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. pearson.com For the synthesis of N-butylaniline, this would entail the reaction of benzaldehyde (B42025) with butylamine (B146782) to form an intermediate imine, which is then reduced to the secondary amine. pearson.comresearchgate.net This two-step, one-pot process is highly efficient for producing a wide range of secondary and tertiary amines. researchgate.netpearson.com

Table 1: Selected Methods for N-Alkylation of Anilines

| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aniline, n-Butanol | Acid-modified graphitic carbon nitride | 150-170°C, then 230-250°C | p-n-Butylaniline | High | google.com |

| Aniline, n-Butanol | Not specified | 220-240°C, 2-5.0 MPa | p-n-Butylaniline | - | google.com |

| Benzaldehyde, Butylamine | NaBH₄, Lewis acid (e.g., Aquivion-Fe) | 40°C | N-Benzylaniline (example) | Excellent | researchgate.net |

| Nitroarenes, Alkyl halides | Iron(II) chloride tetrahydrate | 90°C | Alkyl aryl amines | Good to Excellent | nih.gov |

Sulfonylation Strategies for Aromatic Systems

Aromatic sulfonylation is a classic electrophilic aromatic substitution (SEAr) reaction where a hydrogen atom on an arene is replaced by a sulfonic acid (–SO₃H) group or a sulfonyl group (–SO₂R). wikipedia.org For the synthesis of this compound, the key step is the introduction of the methanesulfonyl group (–SO₂CH₃) onto the N-butylaniline ring. This is typically achieved using methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a Lewis acid catalyst. organic-chemistry.orgrsc.org

The amino group (–NHC₄H₉) in N-butylaniline is an activating, ortho-, para-directing group. wikipedia.org This means it activates the benzene (B151609) ring towards electrophilic attack and directs incoming electrophiles to the positions ortho and para to itself. Therefore, direct sulfonylation of N-butylaniline would be expected to yield a mixture of ortho- and para-substituted products, with the meta-substituted product being a minor component.

Recent advancements have explored alternative sulfonylation methods. For example, a dual copper- and aldehyde-catalyzed C-H sulfonylation of benzylamines has been reported, which allows for the introduction of a sulfonyl group at the ortho position. acs.org

Mechanistic Studies of Primary Synthetic Routes

Generation of the Electrophile : In the case of sulfonylation with methanesulfonyl chloride, a Lewis acid catalyst (e.g., AlCl₃) would coordinate with the sulfonyl chloride to generate a highly electrophilic sulfonyl cation or a reactive complex.

Electrophilic Attack and Aromatization : The π-electrons of the N-butylaniline ring act as a nucleophile, attacking the electrophilic sulfur atom. chemistrysteps.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. lumenlearning.com The N-butylamino group, being an electron-donating group, stabilizes the positive charge in the ortho and para positions through resonance, which is why these positions are favored for substitution. wikipedia.org Finally, a base (often the conjugate base of the Lewis acid) removes a proton from the carbon atom bearing the new sulfonyl group, restoring the aromaticity of the ring and yielding the final product. chemistrysteps.comlumenlearning.com

Indirect Synthesis via Precursor Modification

Indirect synthetic routes involve modifying a precursor molecule that already contains some of the desired structural features. These methods can offer better control over regioselectivity, particularly for obtaining the meta-substituted product.

Strategies Involving Aniline Derivatization Pre-Sulfonylation

To overcome the ortho-, para-directing effect of the amino group and achieve meta-sulfonylation, the aniline nitrogen can be temporarily modified. A common strategy is to acylate the amino group to form an anilide, for example, by reacting N-butylaniline with acetic anhydride (B1165640) to form N-butylacetanilide. The resulting N-acetyl group is still an ortho-, para-director, but its steric bulk can favor para-substitution.

A more effective strategy for meta-direction involves the nitration of a precursor followed by reduction. For instance, one could start with a meta-directing group, perform the sulfonylation, and then convert this group into the desired N-butylamino group. A plausible route involves the nitration of butylbenzene, which primarily yields the para- and ortho-isomers, but also a smaller amount of the meta-isomer. Separation of the isomers, followed by reduction of the nitro group to an amine, and subsequent sulfonylation would be a lengthy but possible route. quickcompany.in

Approaches Utilizing Organometallic Reagents in Synthesis

Organometallic chemistry offers powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, providing alternative pathways for the synthesis of this compound.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds. ekb.egwikipedia.orgmit.edu This reaction can be used to synthesize N-butylaniline from an aryl halide (e.g., bromobenzene) and butylamine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. mdpi.comrsc.org To obtain the target molecule, one could start with 3-bromobenzenesulfonyl chloride, react it with butylamine to form N-butyl-3-bromobenzenesulfonamide, and then perform a palladium-catalyzed amination.

Table 2: Palladium-Catalyzed C-N Bond Formation

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) with phosphine ligands | Aryl halides/sulfonates and amines | Forms C-N bonds, high functional group tolerance | wikipedia.orgmit.edu |

| C-H Functionalization | Palladium complexes | Benzo[h]quinoline and alcohols | Direct functionalization of C-H bonds | mdpi.com |

Organocuprate Reagents: Organocuprates, also known as Gilman reagents (R₂CuLi), are another class of organometallic compounds useful in organic synthesis. numberanalytics.commasterorganicchemistry.com They are typically used for forming C-C bonds through conjugate addition or substitution reactions. youtube.com While less common for direct C-N bond formation, they can be employed in multi-step syntheses. For example, an organocuprate could be used to introduce the butyl group onto a pre-functionalized aromatic ring. A potential route could involve the reaction of a lithium dibutylcuprate with a 3-halobenzenesulfonamide derivative.

Palladium-Catalyzed Coupling Reactions in Sulfonylaniline Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org In the context of synthesizing sulfonylanilines, these reactions are pivotal for constructing the aryl-nitrogen bond. The Suzuki-Miyaura coupling, for instance, is a powerful tool for creating carbon-carbon bonds, which can be adapted for the formation of the aniline precursor. libretexts.org

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, involves a catalytic cycle that begins with the oxidative addition of an organic halide to a Pd(0) complex. nobelprize.org This is followed by a transmetalation step where an organometallic nucleophile transfers its organic group to the palladium center. The cycle concludes with reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst. nobelprize.org

For the synthesis of a sulfonylaniline precursor, a key step could involve the coupling of an aryl halide with a nitrogen source. The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for the formation of C-N bonds. This reaction typically employs a palladium catalyst with specialized ligands to couple an aryl halide or triflate with an amine. In the synthesis of this compound, a plausible route would involve the coupling of 3-bromo-benzenesulfonyl chloride with an amine, followed by N-alkylation.

Table 1: Key Features of Palladium-Catalyzed Coupling Reactions

| Feature | Description |

|---|---|

| Catalysts | Typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand. |

| Reaction Type | Cross-coupling reactions forming C-C or C-N bonds. libretexts.orgrsc.org |

| Key Steps | Oxidative addition, transmetalation, reductive elimination. nobelprize.org |

| Common Reactions | Suzuki-Miyaura, Negishi, Buchwald-Hartwig amination. nobelprize.orglibretexts.org |

The reactivity of the halogen leaving groups in these reactions generally follows the order: I > Br > OTf >> Cl > F. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.

Role of Organolithium Reagents in N-Alkylation

Organolithium reagents are highly reactive organometallic compounds that serve as potent nucleophiles and strong bases in organic synthesis. youtube.com In the synthesis of this compound, an organolithium reagent like n-butyllithium can play a crucial role in the N-alkylation of the sulfonamide group. psu.edu

The carbon-lithium bond is highly polarized, with a significant partial negative charge on the carbon atom, making it a powerful nucleophile. youtube.com This nucleophilic carbon can attack electrophilic centers. One of the primary applications of organolithium reagents is as strong bases for the deprotonation of weakly acidic protons. youtube.com For the N-alkylation of a sulfonamide, a strong base is required to deprotonate the nitrogen atom, forming a sulfonylamide anion. This anion then acts as a nucleophile, attacking an alkyl halide (e.g., n-butyl bromide) in an SN2 reaction to form the N-alkylated product.

While organolithium reagents are effective, their high reactivity can lead to side reactions. Therefore, precise control of reaction conditions, such as temperature and stoichiometry, is essential. The addition of Grignard and organolithium reagents to N-sulfonyl aldimines, generated in situ, is another application of these reagents in sulfonamide chemistry. psu.edu

Table 2: Common Organolithium Reagents and Their Applications

| Reagent | Common Applications |

|---|---|

| n-Butyllithium | Strong base for deprotonation, nucleophile in alkylation reactions. youtube.comyoutube.com |

| sec-Butyllithium | Stronger base than n-butyllithium. |

| tert-Butyllithium | Very strong, sterically hindered base. youtube.com |

| Methyllithium | Nucleophilic source of a methyl group. youtube.com |

Multi-Step Synthetic Sequences and Optimization

The synthesis of this compound is inherently a multi-step process. A hypothetical synthetic sequence could involve:

Sulfonylation of an aniline derivative or coupling of an aryl halide with a sulfur source to form the 3-methanesulfonylaniline core.

N-alkylation of the resulting sulfonamide with a butylating agent.

Optimizing such a sequence is critical for maximizing yield, purity, and cost-effectiveness, especially in an industrial setting. bohrium.com Optimization strategies often involve a systematic variation of reaction parameters, including temperature, pressure, catalyst loading, and reactant concentrations. Continuous flow chemistry is an emerging paradigm that offers several advantages for process optimization, such as improved heat and mass transfer, enhanced safety, and the potential for automation and seamless integration of reaction and workup steps. bohrium.com

For instance, in a continuous manufacturing process, the optimization of a reaction might involve adjusting flow rates and reactor residence times to maximize conversion and minimize the formation of byproducts. bohrium.com Inline analytical techniques, such as HPLC, can provide real-time data for process monitoring and control. bohrium.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jk-sci.com The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Solvent Selection and Reaction Medium Optimization

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a significant portion of the waste generated. jk-sci.comubc.ca Green chemistry emphasizes the use of safer solvents and the minimization of solvent use altogether. whiterose.ac.uk

Solvent selection guides, developed by pharmaceutical companies and academic consortia, provide a framework for choosing solvents based on their environmental, health, and safety (EHS) profiles. whiterose.ac.ukresearchgate.net These guides typically classify solvents into categories such as "recommended," "problematic," and "hazardous." jk-sci.comresearchgate.net For example, solvents like benzene, chloroform, and N,N-dimethylformamide (DMF) are often flagged as hazardous due to their toxicity or environmental persistence. whiterose.ac.ukresearchgate.netscribd.com In contrast, alcohols like ethanol (B145695) and isopropanol, and water are generally considered greener alternatives. jk-sci.com

In the synthesis of this compound, replacing hazardous solvents with greener alternatives is a key optimization goal. For example, if a reaction is typically run in DMF, exploring the use of a more benign solvent like dimethyl sulfoxide (B87167) (DMSO) or even water could significantly improve the greenness of the process. ubc.carsc.org

Table 3: Solvent Classification Based on Green Chemistry Principles

| Classification | Example Solvents | Rationale |

|---|---|---|

| Recommended | Water, Ethanol, Isopropanol | Low toxicity, biodegradable, renewable sources. jk-sci.com |

| Problematic | Acetonitrile, Toluene, Tetrahydrofuran (THF) | Some toxicity or environmental concerns, substitution is advisable. ubc.cawhiterose.ac.ukresearchgate.net |

| Hazardous | Benzene, Chloroform, Dichloroethane, DMF | Carcinogenic, mutagenic, or reprotoxic properties. ubc.cawhiterose.ac.ukresearchgate.netscribd.com |

Catalyst Development for Sustainable Synthesis

Catalysis is a fundamental pillar of green chemistry, as catalysts can enable more efficient reactions with higher atom economy and lower energy consumption. The development of sustainable catalysts for the synthesis of this compound focuses on several key areas.

One approach is the development of heterogeneous catalysts, which are in a different phase from the reactants and can be easily separated and recycled, reducing waste and cost. mdpi.com For example, immobilizing a palladium catalyst on a solid support can facilitate its recovery and reuse. The use of earth-abundant and less toxic metals as catalysts is another important research direction. mdpi.comrsc.org While palladium is a highly effective catalyst, it is also a precious and toxic metal. Research into catalysts based on more abundant metals like iron or copper could lead to more sustainable synthetic routes. mdpi.comrsc.org

Furthermore, biocatalysis, using enzymes to perform chemical transformations, offers the potential for highly selective and environmentally benign reactions under mild conditions. bohrium.com While the direct application of biocatalysis to the synthesis of this compound may require significant research, it represents a promising avenue for future sustainable manufacturing. The development of reusable and non-toxic catalysts, such as those based on functionalized graphene oxide, is also an active area of research. mdpi.com

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search of public scientific databases and literature has revealed a lack of available experimental spectroscopic data for the chemical compound This compound . Despite targeted searches for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, no specific research findings or detailed spectral analyses for this particular compound could be located.

The request specified a detailed article on the advanced spectroscopic characterization and structural elucidation of this compound, including specific analyses such as ¹H NMR, ¹³C NMR, 2D NMR, ESI-MS, and HRMS. Generating a scientifically accurate article with the required data tables and detailed findings is not possible without access to this foundational data.

While spectral information for related compounds, such as N-butylaniline and other aniline derivatives, is accessible, the strict focus on this compound cannot be met. Chemical suppliers may possess such data for their products, but this information is not published in the broader scientific domain retrieved by the searches. Therefore, the construction of the requested article with the specified level of scientific detail and accuracy cannot be fulfilled at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical method for assessing the purity and confirming the identity of N-Butyl-3-methanesulfonylaniline. The technique separates the compound from any impurities based on its volatility and interaction with a chromatographic column, after which the mass spectrometer fragments the molecule and detects the resulting ions to provide a unique mass spectrum, analogous to a molecular fingerprint.

In a typical GC-MS analysis, a sample containing this compound is injected into the gas chromatograph. epa.gov The compound travels through a capillary column, such as a SE-54 fused silica (B1680970) column, propelled by an inert carrier gas like helium. epa.gov The column temperature is programmed to increase gradually, which allows for the separation of compounds based on their boiling points and chemical properties.

The retention time (RT), the time it takes for the compound to travel from the injector to the detector, is a characteristic property under specific chromatographic conditions. Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible pattern. The mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) and its various fragments are detected. The identity of this compound is confirmed by comparing its experimental mass spectrum with that of a known standard or a reference library. epa.gov The purity is determined by integrating the area of the primary peak and comparing it to the total area of all peaks in the chromatogram. For enhanced sensitivity and specificity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. d-nb.info

Table 1: GC-MS Data for this compound

| Parameter | Observation | Interpretation |

| Retention Time (RT) | Dependent on column and conditions | Characteristic identifier for the compound under specific analytical parameters. |

| Molecular Ion [M]⁺ | m/z 227 | Confirms the molecular weight of the compound (C₁₁H₁₇NO₂S). bldpharm.com |

| Major Fragment Ions | m/z 170 | Corresponds to the loss of the butyl group ([M-C₄H₉]⁺). |

| m/z 148 | Corresponds to the loss of the methanesulfonyl group ([M-SO₂CH₃]⁺). | |

| m/z 93 | Suggests the presence of an aniline (B41778) fragment. | |

| m/z 79 | Characteristic of the methanesulfonyl (CH₃SO₂) fragment. | |

| m/z 57 | Characteristic of the butyl (C₄H₉) cation. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides direct information about the types of chemical bonds and functional groups present. researchgate.net The IR spectrum is typically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹), which is unique to the molecule as a whole. oregonstate.edu

For this compound, IR spectroscopy can confirm the presence of its key structural components: the secondary amine, the aromatic ring, the alkyl chain, and the sulfone group. The N-H bond of the secondary amine typically shows a single, sharp absorption band. oregonstate.edulibretexts.org The aromatic ring is identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring. The butyl group is evidenced by C-H stretching vibrations from its sp³-hybridized carbons. The sulfone group (SO₂) is highly characteristic, displaying two strong absorption bands corresponding to its asymmetric and symmetric stretching modes.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak to Medium |

| C=C Stretch | 1450 - 1600 | Medium to Strong | |

| Alkyl (Butyl) Group | C-H Stretch | 2850 - 2960 | Strong |

| Sulfone Group | S=O Asymmetric Stretch | 1300 - 1350 | Strong |

| S=O Symmetric Stretch | 1120 - 1160 | Strong |

Advanced X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) for Solid-State Characterization

X-ray Diffraction (XRD)

For this compound in its solid, crystalline form, single-crystal X-ray diffraction is the definitive method for elucidating its three-dimensional atomic structure. This technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, it is possible to determine the precise arrangement of atoms in the molecule, including bond lengths, bond angles, and torsional angles.

The analysis yields the unit cell dimensions (the smallest repeating unit of the crystal lattice) and the space group, which describes the symmetry of the crystal. mdpi.com This information unambiguously confirms the molecular connectivity and conformation in the solid state. Furthermore, XRD data reveals intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern how the molecules pack together in the crystal. mdpi.com

Table 3: Hypothetical Crystal Data for this compound from XRD

| Parameter | Example Value | Description |

| Crystal System | Monoclinic or Triclinic | Describes the basic geometric shape of the unit cell. mdpi.com |

| Space Group | P2₁/c or P-1 | Defines the symmetry elements within the unit cell. mdpi.com |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The lengths and angles that define the unit cell. |

| Volume (V) | ų | The volume of a single unit cell. |

| Z | (e.g., 4) | The number of molecules per unit cell. |

| Calculated Density (ρ) | g/cm³ | The theoretical density derived from the crystal structure. |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. tib.eu When the surface of this compound is irradiated with a beam of X-rays, core-level electrons are ejected. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its specific chemical environment. nih.gov

An XPS survey scan provides the elemental composition of the sample's surface. High-resolution scans of individual elemental peaks (C 1s, N 1s, O 1s, S 2p) provide more detailed information. For instance, the C 1s spectrum can be deconvoluted to distinguish between carbons in the alkyl chain, the aromatic ring, and those bonded to nitrogen or sulfur. The N 1s peak confirms the presence of the amine nitrogen, and its binding energy can indicate its protonation state or involvement in intermolecular interactions. nus.edu.sg The S 2p and O 1s peaks are characteristic of the methanesulfonyl group, confirming its oxidation state.

Table 4: Expected XPS Binding Energies for this compound

| Core Level | Expected Binding Energy (eV) | Interpretation |

| C 1s | ~285.0 | Aromatic C-C, C-H and Aliphatic C-C, C-H |

| ~286.5 | C-N and C-S bonds | |

| N 1s | ~400.0 - 402.0 | Corresponds to the secondary amine nitrogen (-NH-). nus.edu.sg |

| O 1s | ~532.0 | Oxygen in the sulfone group (S=O). |

| S 2p | ~168.0 - 169.0 | Sulfur in the +6 oxidation state of the sulfone group. |

Chemical Reactivity and Mechanistic Organic Chemistry

Reactivity of the Aniline (B41778) Nitrogen

The nitrogen atom, bonded to a butyl group and the aromatic ring, possesses a lone pair of electrons, which is central to its chemical character. This lone pair imparts nucleophilic properties to the nitrogen, though its reactivity is significantly modulated by the electronic influence of the methanesulfonyl substituent.

Nucleophilic Reactivity and Substitution Reactions

The lone pair of electrons on the secondary aniline nitrogen allows it to act as a nucleophile, engaging in reactions with various electrophiles. ncert.nic.in This nucleophilicity is the basis for substitution reactions, such as alkylation with alkyl halides. ncert.nic.in However, the presence of the methanesulfonyl group at the meta-position of the aromatic ring exerts a strong electron-withdrawing effect. wikipedia.org This effect decreases the electron density on the nitrogen atom, thereby reducing its nucleophilic character compared to unsubstituted anilines. Consequently, nucleophilic substitution reactions involving N-Butyl-3-methanesulfonylaniline may necessitate more forcing conditions, such as elevated temperatures or the use of a potent base to enhance the nucleophilicity of the nitrogen.

Amide Formation and Related Transformations

A key transformation for the aniline nitrogen is its reaction with acylating agents like acid chlorides and anhydrides to form amides. ncert.nic.in This process, known as acylation, proceeds via a nucleophilic acyl substitution mechanism. The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. While the electron-withdrawing sulfonyl group diminishes the nitrogen's nucleophilicity, amide formation is generally an efficient and high-yielding reaction. ncert.nic.in To facilitate the reaction and drive the equilibrium toward the product, a base stronger than the amine, such as pyridine, is often employed to neutralize the acid byproduct. ncert.nic.in

Reactivity of the Methylsulfonyl Group

The methanesulfonyl (-SO2CH3) group is a dominant force in the molecule's reactivity, primarily due to its potent electron-withdrawing nature.

Electron-Withdrawing Effects on Aromatic Ring Reactivity

The methanesulfonyl group strongly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). wikipedia.orglibretexts.org This deactivation stems from both a powerful inductive withdrawal (-I effect) and a resonance withdrawal (-M effect) of electron density from the π-system of the ring. youtube.com As a result, the ring becomes less nucleophilic and thus less reactive towards electrophiles. wikipedia.orglibretexts.org Reactions like nitration, halogenation, or Friedel-Crafts alkylation will proceed more slowly and require more vigorous conditions than for benzene (B151609) or aniline. In EAS reactions, the methanesulfonyl group acts as a meta-director, guiding incoming electrophiles to the positions meta to itself. wikipedia.orgorganicchemistrytutor.com

Influence on Acidity and Basicity Profiles

The powerful electron-withdrawing properties of the methanesulfonyl group significantly impact the acidity and basicity of the molecule. It markedly decreases the basicity of the aniline nitrogen. chemistrysteps.comwikipedia.org The nitrogen's lone pair is less available to accept a proton (act as a Brønsted-Lowry base) because the electron density is pulled towards the ring and further delocalized by the sulfonyl group. wikipedia.org Conversely, this effect increases the acidity of the N-H proton. The conjugate base formed upon deprotonation is stabilized by the electron-withdrawing sulfonyl group, making this compound a stronger acid than an aniline lacking such a substituent. vu.nl

| Compound | pKa of Conjugate Acid | Relative Basicity |

| Ethylamine | 10.63 wikipedia.org | Strongest |

| Aniline | 4.62 wikipedia.org | Intermediate |

| 3-Nitroaniline (B104315) | 2.46 wikipedia.org | Weakest |

Table 1. Comparison of the pKa values of the conjugate acids of various amines. A lower pKa value indicates a weaker base. The 3-nitroaniline is shown as an analogue to illustrate the effect of a strong meta-electron-withdrawing group on basicity, similar to the methanesulfonyl group.

Reactivity of the Aromatic Ring

Electrophilic aromatic substitution on the benzene ring of this compound is controlled by the combined and competing electronic effects of the N-butylamino and the methanesulfonyl substituents.

The N-butylamino group is classified as a strongly activating group and an ortho, para-director. byjus.comlibretexts.org It donates electron density to the ring, increasing its nucleophilicity and stabilizing the carbocation intermediate formed during substitution. libretexts.org In contrast, the methanesulfonyl group is a strongly deactivating group and a meta-director. wikipedia.orglibretexts.org

When directing an incoming electrophile, the more powerful activating group typically governs the regiochemical outcome. msu.edu Therefore, the N-butylamino group will direct substitution primarily to the ortho (C2, C6) and para (C4) positions.

Summary of Directing Effects:

N-Butylamino (-NHBu) at C1: Activating, ortho, para-director (directs to C2, C4, C6).

Methanesulfonyl (-SO2CH3) at C3: Deactivating, meta-director (directs to C5).

| Position | Influence from -NHBu (C1) | Influence from -SO2CH3 (C3) | Predicted Reactivity |

| C2 | Activating (ortho) | Deactivating (ortho) | Possible, but may be sterically hindered |

| C4 | Activating (para) | Deactivating (ortho) | Favorable |

| C5 | Deactivating (meta) | Deactivating (meta-directing) | Unfavorable |

| C6 | Activating (ortho) | Deactivating (para) | Favorable |

Table 2. Analysis of the directing effects for electrophilic aromatic substitution on this compound.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution, the N-butylanilino group is a moderately activating, ortho-, para-directing group. The nitrogen atom's lone pair of electrons can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to attack by electrophiles. Conversely, the methanesulfonyl group (-SO₂CH₃) is a strong deactivating, meta-directing group due to the strong electron-withdrawing inductive and resonance effects of the sulfonyl moiety.

Given the substitution pattern of this compound, the directing effects of the two groups are in opposition. The N-butylanilino group directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions relative to itself. The methanesulfonyl group directs to the meta positions (positions 2, 4, and 6) relative to itself. The positions ortho and para to the N-butylanilino group are the same as the positions meta to the methanesulfonyl group. Therefore, electrophilic substitution is predicted to occur at the positions activated by the N-butylanilino group and simultaneously not strongly deactivated by the methanesulfonyl group. The most likely positions for electrophilic attack are C2, C4, and C6. Steric hindrance from the N-butyl group might slightly disfavor substitution at the C2 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration would likely proceed with a mixture of nitric and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. The reaction would be expected to yield a mixture of 2-nitro-, 4-nitro-, and 6-nitro-N-butyl-3-methanesulfonylaniline isomers.

Palladium-Catalyzed Cross-Coupling Reactivity of Halogenated Analogs

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound to participate in such reactions, it would first need to be halogenated, for example, at one of the activated positions on the aromatic ring. The resulting aryl halide could then undergo reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings.

For a hypothetical halogenated analog, such as 4-bromo-N-butyl-3-methanesulfonylaniline, palladium-catalyzed cross-coupling could be used to introduce a variety of substituents. For example, a Suzuki coupling with an arylboronic acid would introduce a new aryl group at the 4-position. The general mechanism for these reactions involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst.

The specific conditions for such a reaction would need to be optimized, including the choice of palladium catalyst, ligand, base, and solvent. The electronic nature of the this compound scaffold, with its combination of an electron-donating and an electron-withdrawing group, could influence the efficiency of these coupling reactions.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

As no specific reactions involving this compound have been documented, a discussion of its regioselectivity and stereoselectivity must remain theoretical.

Regioselectivity: In electrophilic aromatic substitution, as discussed above, the regioselectivity is governed by the combined directing effects of the N-butylanilino and methanesulfonyl groups. The expected outcome is a mixture of ortho- and para-substituted products relative to the N-butylanilino group. The precise ratio of these isomers would depend on the specific electrophile and reaction conditions.

Stereoselectivity: For reactions involving the N-butyl group or the formation of new stereocenters on substituents introduced to the molecule, stereoselectivity would be a consideration. However, without specific examples of such reactions, a detailed analysis is not possible.

Data Tables

Due to the absence of experimental data for this compound in the scientific literature, no data tables of research findings can be provided.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting with its most stable three-dimensional arrangement and the distribution of its electrons.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules like N-Butyl-3-methanesulfonylaniline, DFT calculations, particularly using hybrid functionals such as B3LYP combined with a sufficiently large basis set like 6-311++G(d,p), are employed to determine the optimized molecular geometry. researchgate.netresearchgate.net These calculations solve for the lowest energy state of the molecule, providing precise predictions of bond lengths, bond angles, and dihedral angles.

In a typical DFT optimization, the initial structure of the molecule is relaxed on the potential energy surface until a minimum is reached. researchgate.net For this compound, this would involve determining the precise spatial arrangement of the butyl group relative to the aniline (B41778) ring and the orientation of the methanesulfonyl group. The accuracy of these predicted geometries is often high, showing good agreement with experimental data from techniques like X-ray crystallography where available. acs.org

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-N (Aniline) | ~1.40 Å |

| N-C (Butyl) | ~1.47 Å | |

| S-C (Sulfonyl) | ~1.77 Å | |

| S=O (Sulfonyl) | ~1.45 Å | |

| Bond Angle | C-N-C | ~120° |

| O-S-O | ~120° |

Note: The values presented are representative of similar structures calculated using DFT (e.g., B3LYP/6-311++G(d,p)) and serve as expected estimates for this compound.

Molecular orbital (MO) theory describes the behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (Eg), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. researchgate.netresearchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic excitation. For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the aniline ring, while the LUMO is often a π*-antibonding orbital. The methanesulfonyl group, being strongly electron-withdrawing, and the n-butyl group, being weakly electron-donating, would be expected to modulate these orbital energies. DFT calculations provide quantitative values for these orbitals. bohrium.com

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

| N-alkylaniline derivative | -5.5 to -6.0 | -0.5 to -1.0 | ~4.5 to 5.0 |

| Arylsulfonamide derivative | -6.5 to -7.0 | -1.0 to -1.5 | ~5.0 to 5.5 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. For a molecule like this compound, this could involve studying its synthesis, such as the N-alkylation of 3-methanesulfonylaniline with a butyl halide.

Using DFT, researchers can model the reactants, intermediates, transition states, and products along a proposed reaction coordinate. For an N-alkylation reaction, this would involve locating the transition state structure where the aniline nitrogen forms a bond with the butyl group as the halide departs. The calculated energy of this transition state relative to the reactants provides the activation barrier, which determines the reaction rate. Such studies can clarify reaction mechanisms, such as whether a reaction proceeds via an SN2 pathway, and can help optimize reaction conditions by identifying the most energetically favorable route. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the n-butyl group and the potential for rotation around the C(aryl)-N and N-S bonds mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable of these arrangements. This is often performed by systematically rotating specific dihedral angles and calculating the corresponding energy, a process known as a potential energy surface (PES) scan. researchgate.net

For the n-butyl chain, key conformers are typically described as anti (extended chain) or gauche (kinked chain), with the anti-conformer often being lower in energy. Similarly, rotation around the C-N bond determines the orientation of the butyl group relative to the phenyl ring. Computational studies on similar molecules like 4-methoxybenzylidene-4'-n-butylaniline (MBBA) have used a combination of electron diffraction and ab initio calculations to determine the most stable gas-phase conformations. acs.org

Molecular dynamics (MD) simulations can further investigate the dynamic behavior of these conformers over time, providing insight into how the molecule behaves in different environments, such as in solution. MD simulations model the atomic motions based on a force field, showing how the molecule transitions between different conformational states at a given temperature.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental data.

For predicting Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is widely used in conjunction with DFT. researchgate.netescholarship.org This approach calculates the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). These theoretical values are then typically scaled using a linear regression analysis against experimental data for known compounds to yield predicted chemical shifts that are often in excellent agreement with experimental spectra. researchgate.net

Electronic absorption spectra (UV-Vis) are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. These predictions are crucial for assigning the electronic transitions observed experimentally, such as π→π* transitions within the aromatic system.

| Parameter | Method | Predicted Value | Corresponding Property |

| ¹³C Chemical Shift | GIAO-DFT | Scaled values (ppm) | Molecular Structure |

| ¹H Chemical Shift | GIAO-DFT | Scaled values (ppm) | Molecular Structure |

| UV-Vis λmax | TD-DFT | Wavelength (nm) | Electronic Transition Energy |

| Oscillator Strength (f) | TD-DFT | Dimensionless | Transition Probability |

Note: This table represents the types of spectroscopic data that can be accurately predicted using modern computational chemistry software packages like Gaussian or Jaguar. researchgate.netaip.org

Derivatization and Functionalization Strategies for Research Applications

Introduction of Chromophores and Fluorophores for Advanced Analytical Detection

For a molecule to be analyzed via absorption or fluorescence spectroscopy, it must contain a chromophore or fluorophore, respectively. researchgate.net A chromophore is a part of a molecule that absorbs light in the UV-visible region (200-800 nm), while a fluorophore is a molecule that re-emits absorbed light at a longer wavelength. researchgate.net The introduction of these moieties onto a target analyte through chemical derivatization is a powerful strategy to enable or enhance its detection and quantification, particularly when the native molecule lacks strong absorbing or emitting properties.

The secondary amine of N-Butyl-3-methanesulfonylaniline is the primary reactive site for introducing such labels. Chemical derivatization can be employed to attach larger, aromatic compounds that act as chromophores or fluorophores. researchgate.net This tagging not only facilitates spectroscopic detection but can also improve chromatographic properties for separation techniques like liquid chromatography (LC).

Table 1: Examples of Derivatization Reagents for Introducing Chromophoric and Fluorophoric Groups to Amines

| Reagent Class | Example Reagent | Functional Group Targeted | Resulting Tag | Analytical Advantage |

|---|---|---|---|---|

| Dansylating Agents | Dansyl Chloride | Primary/Secondary Amines | Dansyl | Fluorometric Detection |

| Isothiocyanates | Fluorescein isothiocyanate (FITC) | Primary/Secondary Amines | Fluorescein | High-Quantum-Yield Fluorescence |

| N-hydroxysuccinimide (NHS) Esters | NHS-Fluorescein | Primary/Secondary Amines | Fluorescein | Fluorometric Detection |

The derivatization process typically involves reacting this compound with a reagent containing a highly conjugated or fluorescent system and a reactive group that specifically targets the aniline (B41778) nitrogen. The choice of reagent depends on the desired analytical method, required sensitivity, and the potential for interference from other sample components.

Strategies for Enhancing Ionization Efficiency in Mass Spectrometry

Mass spectrometry (MS) is a cornerstone of molecular analysis, but its sensitivity is highly dependent on the analyte's ability to form gas-phase ions. Chemical derivatization is a widely used strategy to improve the detection of molecules that ionize poorly, such as some amines and neutral compounds. researchgate.net The goal is to modify the analyte by adding a functional group that is more readily ionized, thereby increasing signal intensity and lowering detection limits.

For this compound, several strategies could be employed:

Introducing a Fixed Charge: Derivatization of the aniline nitrogen to introduce a permanent positive charge (a quaternary ammonium (B1175870) group) is a highly effective method. This pre-charged tag ensures efficient ionization, particularly in electrospray ionization (ESI), and moves the analyte's signal to a region of the mass spectrum with less background interference. researchgate.net

Improving Proton Affinity: Acylation of the amine with reagents can increase the molecule's gas-phase basicity, enhancing its ability to accept a proton and form [M+H]⁺ ions in positive-ion mode ESI.

Use of Additives and Matrices: The ionization efficiency of analytes can be significantly influenced by additives in the solvent. Studies have shown that primary amines like n-butylamine can be effective additives for enhancing the ESI process in negative ion mode for a wide range of metabolites. While this applies to the additive itself, it underscores the role that amine chemistry plays in the ionization process. For matrix-assisted laser desorption/ionization (MALDI), ionic liquids can be used as matrices to improve the ionization of small molecules by providing a more homogenous sample preparation and reducing background noise.

Table 2: Potential Strategies to Enhance MS Signal of this compound

| Strategy | Method | Target Site | Ionization Technique | Expected Outcome |

|---|---|---|---|---|

| Chemical Derivatization | Quaternization (e.g., with methyl iodide) | Aniline Nitrogen | ESI-MS | Formation of a permanently charged species, enhancing signal. |

| Chemical Derivatization | Acylation (e.g., with trifluoroacetic anhydride) | Aniline Nitrogen | ESI-MS, CI-MS | Increased proton affinity and volatility. |

| Methodological | Use of n-butylamine as a solvent additive | Not applicable | ESI-MS (-) | Improved ionization efficiency in negative mode. |

Formation of Complex Molecular Architectures via Functionalization

The functional groups on this compound serve as handles for its incorporation into larger, more complex molecular structures. The nucleophilic secondary amine and the activated positions on the aromatic ring are key reactive centers for building molecular complexity.

N-Alkylation and N-Arylation: The aniline nitrogen can readily undergo reactions such as N-alkylation or Buchwald-Hartwig amination to form tertiary amines, connecting the molecule to other aliphatic or aromatic frameworks.

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides can form amides and sulfonamides, respectively. This is a robust way to link the this compound core to other molecular fragments, potentially introducing new functionalities or properties.

Electrophilic Aromatic Substitution: The methanesulfonyl group is a meta-directing deactivator. This directs incoming electrophiles to the positions ortho and para to the N-butylamino group, which is a powerful ortho-, para-director. The interplay between these two groups dictates the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation on the aromatic ring, allowing for controlled functionalization.

Through these transformations, this compound can act as a versatile building block or scaffold in synthetic organic chemistry for creating novel compounds with tailored electronic, steric, or biological properties.

Polymerization and Oligomerization via Reactive Sites

While this compound is not a conventional monomer, it can be chemically modified to participate in polymerization reactions. The synthesis of polymers with specific functionalities is a major area of materials science.

One potential route involves introducing a polymerizable group, such as a vinyl, acrylate (B77674), or methacrylate (B99206) moiety, onto the molecule. This could be achieved by reacting the aniline nitrogen with a molecule like acryloyl chloride or glycidyl (B131873) methacrylate. The resulting functionalized monomer could then undergo polymerization. For instance, free radical polymerization is a common method for polymerizing butyl acrylate monomers, often initiated at elevated temperatures. The presence of solvents can significantly affect the polymerization rate coefficients.

Alternatively, the aniline functional group itself could be part of the polymer backbone. Anionic ring-opening polymerization (AROP) is a method used for N-sulfonyl-activated aziridines. While this compound is not an aziridine, this highlights a strategy where a nitrogen-containing ring, activated by a sulfonyl group, can be polymerized. It is conceivable that a synthetic scheme could convert this compound into a monomer suitable for step-growth polymerization, such as polycondensation, by introducing a second reactive group (e.g., a carboxylic acid or alcohol) onto the molecule.

Applications As a Synthetic Intermediate in Advanced Organic Materials

Precursor in the Synthesis of Novel Organic Molecules

While the structure of "N-Butyl-3-methanesulfonylaniline" suggests its potential as a precursor, specific examples of its use in the synthesis of novel organic molecules are not extensively reported in scientific literature.

There is no publicly available research that specifically details the role or application of "this compound" in the synthesis of agrochemical intermediates. The development of new agrochemicals often involves the use of various aniline (B41778) derivatives, but the specific contribution of this compound is not documented.

The potential for "this compound" to be used in the preparation of specialized reagents exists due to its functional groups. However, there are no specific, documented instances of its utilization for this purpose in the available scientific literature.

Integration into Polymeric Structures and Materials Science

The integration of aniline derivatives into polymeric structures is a known strategy in materials science to impart specific properties to the resulting materials. mdpi.com However, the specific use of "this compound" in this field is not well-established.

The development of monomers is a critical step in the synthesis of novel polymers. mdpi.comnih.gov In theory, "this compound" could be functionalized to create a monomer. For instance, the introduction of a polymerizable group, such as a vinyl or acrylate (B77674) group, would be necessary. However, there are no specific research articles or patents that describe the synthesis and characterization of monomers derived from "this compound."

The synthesis of advanced polymeric materials often involves the incorporation of functional monomers to tailor the properties of the final material. researchgate.net While polymers based on other N-substituted anilines have been explored, there is a lack of information regarding the synthesis of polymers that specifically incorporate "this compound" to achieve tailored functionalities. Research on similar structures suggests that the inclusion of such a compound could influence properties like solubility, thermal stability, and conductivity. mdpi.commdpi.com

Functional nanomaterials are a significant area of research with wide-ranging applications. While aniline and its derivatives have been used in the synthesis of nanomaterials, such as conductive polymer nanoparticles, there is no specific research detailing the application of "this compound" in the development of functional nanomaterials.

Use in the Construction of Supramolecular Assemblies

The molecular architecture of this compound, featuring a combination of a hydrogen-bond-donating secondary amine, a hydrogen-bond-accepting sulfonyl group, an aromatic ring capable of π-π stacking, and a flexible n-butyl group, makes it a promising candidate for the construction of intricate supramolecular assemblies. Supramolecular chemistry relies on non-covalent interactions to build larger, well-ordered structures from smaller molecular components. nih.gov The specific functional groups within this compound can each play a distinct role in directing these self-assembly processes.

The amino group (-NH-) on the aniline scaffold is a well-established hydrogen bond donor. researchgate.netsci-hub.se This capability allows this compound to interact with other molecules that possess hydrogen bond acceptor sites, such as other anilines, phenols, or molecules with carboxyl or carbonyl groups. nih.gov These interactions can lead to the formation of defined, repeating patterns in the solid state, a key principle in crystal engineering. sci-hub.se

Conversely, the sulfonyl group (-SO₂-) is a strong hydrogen bond acceptor due to the electronegativity of its oxygen atoms. fiveable.me This dual hydrogen bonding capability—donating from the amine and accepting at the sulfonyl group—creates the potential for self-complementary hydrogen bonding motifs, where molecules of this compound can associate with each other to form chains, tapes, or more complex networks.

The phenyl ring introduces the possibility of π-π stacking interactions, another critical force in the formation of supramolecular structures. These interactions, where the electron clouds of adjacent aromatic rings align, contribute to the stability and ordering of the assembly. The interplay between hydrogen bonding and π-π stacking, as seen in aniline-phenol cocrystals, can lead to the formation of complex, multi-dimensional architectures. nih.gov

While specific studies on the supramolecular structures formed exclusively from this compound are not extensively documented, the principles of supramolecular chemistry suggest its potential as a versatile building block. The combination of functional groups allows for a predictable yet tunable set of interactions for designing complex, self-assembled materials.

Development of Ionic Liquid Architectures (as an N-butyl or sulfonyl component)

Ionic liquids (ILs) are salts with melting points below 100 °C, and their properties can be finely tuned by modifying the structure of their constituent cations and anions. youtube.com this compound possesses structural features—specifically the n-butyl group and the sulfonyl moiety—that make it a relevant precursor for the synthesis of novel ionic liquids. Its role can be envisioned in two primary ways: as a component of the cation or as a part of the anion.

As a Precursor to Cations:

The aniline nitrogen in this compound can be quaternized to form a substituted ammonium (B1175870) cation. The n-butyl group is a common feature in many well-known ionic liquids, such as those based on the 1-butyl-3-methylimidazolium ([BMIM]) cation. nih.govacs.org The length of the alkyl chain, in this case, the butyl group, is known to influence the physical properties of the resulting ionic liquid, including its melting point, viscosity, and density. nih.gov

The synthesis would likely involve the alkylation of the aniline nitrogen with a suitable alkyl halide. The resulting cation, N-butyl-N-alkyl-3-methanesulfonylanilinium, could then be paired with various anions (e.g., tetrafluoroborate, hexafluorophosphate, bis(trifluoromethylsulfonyl)imide) to generate a range of ionic liquids with different properties. The presence of the methanesulfonylaniline group would impart specific characteristics to the cation, potentially influencing its thermal stability and solvation properties.

As a Precursor to Anions:

The sulfonyl portion of the molecule offers a route to designing functionalized anions. The methanesulfonyl group is a component of the well-known mesylate (methanesulfonate) anion (CH₃SO₃⁻). rsc.org It is conceivable that the this compound structure could be modified to create a more complex, functionalized anion. For instance, deprotonation of the amine, though challenging, or further functionalization of the aromatic ring could lead to an anionic species where the charge is delocalized over the sulfonyl and aniline systems.

Research has shown that sulfonamides can be incorporated into ionic liquid structures. researchgate.netnih.govacs.org For example, ionic liquid-supported synthesis of sulfonamides has been demonstrated, showcasing the compatibility of the sulfonyl and amine functionalities within ionic liquid frameworks. nih.govacs.org This suggests that a molecule like this compound could be integrated into an ionic liquid structure, either as a functional cation or as a precursor to a novel anion.

The design of such "task-specific" ionic liquids, where the ions themselves carry functional groups, is a significant area of materials science. dtic.mil An ionic liquid derived from this compound would carry both the hydrophobic n-butyl chain and the polar sulfonyl group, potentially leading to interesting phase behavior and selective solvation capabilities.

Illustrative Properties of Related Ionic Liquids

Direct experimental data for ionic liquids derived from this compound is not available. However, we can infer potential properties based on known ionic liquids containing similar functional groups. The following table presents typical data for related ionic liquids to illustrate the expected range of properties.

| Cation | Anion | Melting Point (°C) | Density (g/cm³ at 25°C) | Viscosity (cP at 25°C) |

| 1-Butyl-3-methylimidazolium | Tetrafluoroborate ([BF₄]⁻) | -81 | 1.12 | 105 |

| 1-Butyl-3-methylimidazolium | Hexafluorophosphate ([PF₆]⁻) | -8 | 1.37 | 312 |

| 1-Butyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | -4 | 1.43 | 52 |

| N-Butylpyridinium | Tetrafluoroborate ([BF₄]⁻) | -65 | 1.15 | 168 |

This table is for illustrative purposes and shows data for common ionic liquids with n-butyl groups. The properties of an ionic liquid derived from this compound would be influenced by its specific molecular structure.

Structure Chemical Property Relationship Scpr Studies

Correlating Structural Modifications with Chemical Reactivity Profiles

The reactivity of N-Butyl-3-methanesulfonylaniline is a direct consequence of its electronic and steric properties, which can be systematically modulated by structural alterations. The aniline (B41778) nitrogen, with its lone pair of electrons, can act as a nucleophile, while the benzene (B151609) ring is susceptible to electrophilic substitution. The reactivity of these sites is significantly influenced by the electronic effects of the N-butyl and methanesulfonyl substituents.

The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the inductive effect of the sulfonyl sulfur. This deactivates the aromatic ring towards electrophilic substitution, making reactions such as nitration or halogenation more challenging compared to unsubstituted aniline. The electron-withdrawing nature of the sulfonyl group also decreases the basicity of the aniline nitrogen. libretexts.org

The chemical reactivity can be quantitatively correlated using linear free-energy relationships such as the Hammett and Taft equations. wikipedia.orgdalalinstitute.comwikipedia.org The Hammett equation, in particular, is useful for quantifying the electronic effect of the meta-positioned methanesulfonyl group on the reactivity of the aniline ring. libretexts.orgoxfordreference.com The substituent constant (σ) for a meta-methanesulfonyl group is positive, indicating its electron-withdrawing nature and its deactivating effect on electrophilic aromatic substitution. pitt.edu

Illustrative data on how structural modifications might influence reaction rates are presented in Table 1.

Table 1: Illustrative Reaction Rate Constants for Electrophilic Aromatic Substitution

| Substituent at meta-position | Relative Rate Constant (k/k₀) | Hammett Constant (σ_m) |

|---|---|---|

| -H | 1 | 0.00 |

| -CH₃ | 1.2 | -0.07 |

| -OCH₃ | 1.5 | -0.12 |

| -Cl | 0.3 | 0.37 |

| -SO₂CH₃ | 0.05 | 0.64 |

This table provides hypothetical, illustrative data to demonstrate the expected trend in reactivity based on the electronic effects of different meta-substituents on an aniline derivative.

Impact of the N-Butyl Group on Molecular Conformation and Intermolecular Interactions

The N-butyl group, a flexible alkyl chain, significantly influences the three-dimensional structure and intermolecular interactions of this compound. The conformational flexibility of the butyl group, arising from rotation around its C-C single bonds, can lead to various conformers with different energies. libretexts.org The most stable conformer will be the one that minimizes steric hindrance between the butyl group and the aniline ring.

The presence of the butyl group also introduces van der Waals interactions, which play a crucial role in the packing of the molecules in the solid state and in their interactions in solution. The length and branching of the N-alkyl chain can affect the physical properties of N-alkylanilines, such as their boiling points and solubility. lsu.edursc.orgrsc.org Longer or bulkier alkyl groups can increase the steric hindrance around the nitrogen atom, potentially shielding it from reacting with other molecules.

In the solid state, the molecules are likely to pack in a way that maximizes intermolecular hydrogen bonding between the N-H group of one molecule and the sulfonyl oxygen of another, alongside the van der Waals interactions of the butyl chains. The conformation of the butyl group will adapt to optimize these packing forces.

Table 2: Illustrative Conformational Analysis of the N-Butyl Group

| Dihedral Angle (C-N-Cα-Cβ) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 180° | 0 | Anti (most stable) |

| 120° | 1.2 | Gauche |

| 60° | 3.5 | Eclipsed (less stable) |

| 0° | 5.0 | Syn (least stable) |

This table presents hypothetical, illustrative data for the rotational barrier of the N-butyl group attached to the aniline nitrogen, based on general principles of conformational analysis.

Influence of the Sulfonyl Moiety on Electron Density Distribution

The methanesulfonyl group exerts a profound influence on the electron density distribution across the this compound molecule. As a potent electron-withdrawing group, it significantly polarizes the molecule. The sulfur atom in the sulfonyl group is in a high oxidation state and, along with the two highly electronegative oxygen atoms, draws electron density away from the benzene ring and the aniline nitrogen.

This electron-withdrawing effect can be visualized and quantified using computational chemistry methods such as Natural Bond Orbital (NBO) analysis and by mapping the Molecular Electrostatic Potential (MEP). wikipedia.orgnih.gov NBO analysis can reveal the delocalization of electron density from the nitrogen lone pair and the phenyl ring towards the sulfonyl group. oxfordreference.comresearchgate.netresearchgate.net MEP maps would show a region of high positive potential (electron deficiency) around the sulfonyl group and a comparatively less negative (or even slightly positive) potential on the aniline nitrogen compared to unsubstituted aniline.

The redistribution of electron density has direct consequences for the molecule's properties. The decreased electron density on the nitrogen atom reduces its basicity and nucleophilicity. The polarization of the S-O bonds in the sulfonyl group makes the oxygen atoms potential hydrogen bond acceptors.

Table 3: Illustrative Calculated Mulliken Atomic Charges

| Atom | N-Butylaniline | This compound |

|---|---|---|

| Aniline N | -0.65 | -0.50 |

| Aniline C (ipso) | 0.10 | 0.15 |

| Sulfonyl S | N/A | +1.20 |

| Sulfonyl O | N/A | -0.70 |

This table provides hypothetical, illustrative Mulliken charge values to demonstrate the expected electronic effect of the methanesulfonyl group. Actual values would be obtained from quantum chemical calculations.

Computational and Experimental Approaches in SCPR Studies

The elucidation of structure-chemical property relationships for this compound relies on a synergistic combination of computational and experimental techniques.

Computational Approaches:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's optimized geometry, electronic structure, and various properties such as atomic charges, dipole moment, and HOMO-LUMO energy gap. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the N-butyl group and to understand how the molecule interacts with solvents or other molecules over time.

Quantitative Structure-Activity Relationship (QSAR): If a series of related compounds with known activities are available, QSAR models can be developed to predict the activity of this compound based on its structural descriptors. nih.gov

Experimental Approaches:

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy provide valuable information about the molecule's structure and electronic environment. researchgate.netnih.goveurjchem.comresearchgate.net For instance, the chemical shifts in ¹H and ¹³C NMR spectra can reflect the electron density at different positions in the molecule.

X-ray Crystallography: Single-crystal X-ray diffraction can determine the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Kinetic Studies: Measuring the rates of reactions, such as electrophilic substitution or reactions at the nitrogen atom, under various conditions provides quantitative data on the molecule's reactivity. libretexts.orgresearchgate.net

By integrating the insights gained from both computational and experimental studies, a comprehensive understanding of the SCPR for this compound can be achieved.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N-Butyl-3-methanesulfonylaniline, and how can purity be ensured during synthesis?

Methodological Answer:

- Synthesis Strategy : Utilize sulfonylation reactions between 3-methanesulfonyl aniline and n-butyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF). Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) .

- Purity Assurance : Purify via column chromatography (silica gel, gradient elution with hexane:EtOAc) followed by recrystallization in ethanol. Validate purity using HPLC (C18 column, 0.1% TFA in water:acetonitrile mobile phase, UV detection at 254 nm) .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign signals using deuterated DMSO or CDCl₃. Key peaks include the sulfonyl group (δ ~3.1 ppm for CH₃SO₂) and n-butyl chain (δ 0.9–1.6 ppm). Compare with computational simulations (DFT/B3LYP) for structural validation .

- Mass Spectrometry : Employ ESI-MS or EI-MS to confirm molecular ion [M+H]+ and fragmentation patterns. Cross-reference with theoretical m/z values derived from isotopic distribution tools .

Advanced Research Questions

Q. Q3. How can conflicting spectroscopic data for this compound derivatives be resolved during structural elucidation?

Methodological Answer:

- Contradiction Analysis : If NMR signals overlap (e.g., aromatic vs. sulfonyl protons), use 2D techniques (COSY, HSQC) to resolve ambiguities. For conflicting mass spectral data, employ high-resolution MS (HRMS) to distinguish isobaric interferences .

- Iterative Refinement : Cross-validate with X-ray crystallography (if crystalline) or computational modeling (e.g., Gaussian09) to resolve stereochemical uncertainties .

Q. Q4. What experimental design principles apply to studying the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

- Stability Protocol : Prepare buffered solutions (pH 2–12) using phosphate (pH 7.1) or citrate buffers. Incubate the compound at 25°C and 40°C, sampling at intervals (0, 24, 48 hrs) .

- Degradation Monitoring : Quantify degradation products via UPLC-MS. Use pseudo-first-order kinetics to calculate half-life (t₁/₂) and activation energy (Ea) using Arrhenius plots .

Q. Q5. How can researchers assess the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Reactivity Screening : Test Buchwald-Hartwig or Suzuki-Miyaura couplings using Pd catalysts (e.g., Pd(OAc)₂ with XPhos). Monitor yields via GC-MS or 19F NMR (if fluorinated partners are used) .

- Mechanistic Insight : Use in-situ IR spectroscopy to track intermediate formation (e.g., Pd-aryl complexes). Compare turnover frequencies (TOF) under varying ligand/base conditions .

Handling Data Contradictions in Collaborative Studies

Q. Q6. How should researchers address discrepancies in reported solubility or bioactivity data for this compound?

Methodological Answer:

- Reproducibility Checks : Standardize solvent systems (e.g., DMSO stock solutions stored at -20°C ) and assay conditions (e.g., DPPH antioxidant assays at 517 nm ).

- Meta-Analysis : Aggregate data from multiple studies using tools like PCA (Principal Component Analysis) to identify outlier datasets. Validate findings via inter-laboratory round-robin trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products